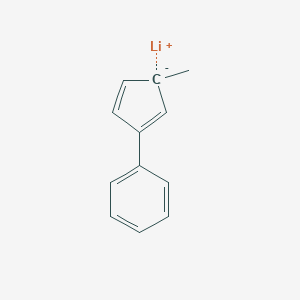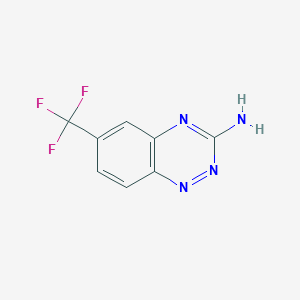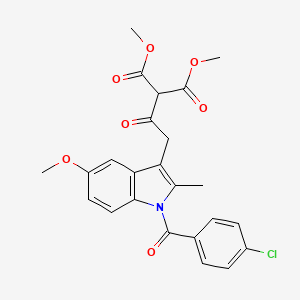
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound that combines lithium with a substituted cyclopentadienyl ligand and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with a lithium reagent. One common method is the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl species.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups through metathesis or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkyl halides, or other organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its therapeutic potential, particularly in the context of lithium’s known effects on mood stabilization and neurological conditions.
Industry: Applications in catalysis, materials science, and as a component in advanced battery technologies.
Wirkmechanismus
The mechanism of action of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The lithium ion can modulate the activity of these targets, leading to various biochemical and physiological effects. The cyclopentadienyl and benzene moieties may also contribute to the compound’s overall activity by facilitating binding interactions and stabilizing the structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadienyl structure but without the lithium and benzene components.
Lithium cyclopentadienide: Another lithium-containing organometallic compound with a simpler structure.
Benzene: A fundamental aromatic hydrocarbon that forms the basis for many organometallic compounds.
Uniqueness
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is unique due to the combination of lithium, a substituted cyclopentadienyl ligand, and a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58813-27-7 |
|---|---|
Molekularformel |
C12H11Li |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11.Li/c1-10-7-8-12(9-10)11-5-3-2-4-6-11;/h2-9H,1H3;/q-1;+1 |
InChI-Schlüssel |
XFJXSHHITGTSBT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1C=CC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)

![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
